6-(4-Hexylphenyl)pyridine-3-carbonitrile
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Overview
Description
6-(4-Hexylphenyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to a pyridine ring with a carbonitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hexylphenyl)pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions. This method does not require any catalyst and involves heating the mixture to obtain the desired product in good to high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hexylphenyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or phenyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine or phenyl derivatives .
Scientific Research Applications
6-(4-Hexylphenyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in fluorescence spectroscopy for monitoring various biological processes.
Medicine: Research is ongoing to explore its potential pharmacological properties and therapeutic applications.
Industry: The compound is used in the development of advanced materials and sensors for various industrial applications
Mechanism of Action
The mechanism of action of 6-(4-Hexylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in fluorescence spectroscopy, the compound acts as a fluorescent probe, emitting light upon excitation and allowing the monitoring of various processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 2-amino-3-cyano-4H-chromenes
Uniqueness
6-(4-Hexylphenyl)pyridine-3-carbonitrile is unique due to its specific structural features, such as the hexyl group on the phenyl ring and the carbonitrile group on the pyridine ring.
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6-(4-hexylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H20N2/c1-2-3-4-5-6-15-7-10-17(11-8-15)18-12-9-16(13-19)14-20-18/h7-12,14H,2-6H2,1H3 |
InChI Key |
DVIYKGLTUMOVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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